Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol . This compound belongs to the class of imidazo[1,5-a]pyridine derivatives, which are known for their unique chemical structure and versatility in various applications .
Vorbereitungsmethoden
The synthesis of Ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with ethyl 2-chloro-2-fluoroacetate under basic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,5-a]pyridine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Imidazo[1,2-a]pyridine derivatives: These compounds have a different ring fusion pattern, resulting in distinct chemical and biological properties.
The uniqueness of Ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H9FN2O2 |
---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
ethyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-4-3-7(11)9-5-12-6-13(8)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
AREBVRIHBMCAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C2=CN=CN12)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.